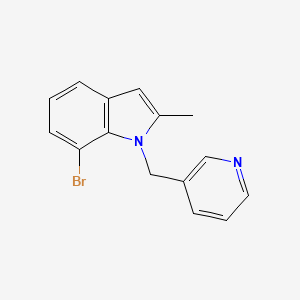

7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole

Descripción general

Descripción

7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 7th position, a methyl group at the 2nd position, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The bromination at the 7th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The pyridin-3-ylmethyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by bromination and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The methyl group at the 2nd position can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent and base.

Major Products Formed

Oxidation: 2-Formyl-7-bromo-1-pyridin-3-ylmethyl-1H-indole.

Reduction: 7-Hydro-2-methyl-1-pyridin-3-ylmethyl-1H-indole.

Substitution: 7-Azido-2-methyl-1-pyridin-3-ylmethyl-1H-indole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that indole derivatives, including 7-bromo compounds, possess significant antimicrobial properties. For instance, studies have shown that indole-based compounds can inhibit the growth of various bacterial strains, making them potential candidates for addressing antibiotic resistance issues in pathogens such as Mycobacterium tuberculosis . The structural features of 7-bromo derivatives contribute to their binding affinity with bacterial targets.

Anticancer Properties

Indoles are known for their anticancer activities. The presence of the bromine atom in 7-bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole enhances its interaction with cellular targets involved in cancer progression. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, although further research is necessary to elucidate the exact mechanisms and efficacy .

Neuroprotective Effects

Recent investigations into indole derivatives have highlighted their neuroprotective potential. The compound may exhibit protective effects against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation . This opens avenues for its use in developing treatments for conditions such as Alzheimer's disease.

Data Table: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Modulation of oxidative stress |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of indole derivatives, including 7-bromo compounds, demonstrated significant inhibition against various strains of bacteria. The research highlighted that modifications in the indole structure could enhance antibacterial activity, making it a promising scaffold for developing new antibiotics .

Case Study 2: Anticancer Research

In vitro studies have shown that 7-bromo derivatives can effectively inhibit the proliferation of cancer cell lines. The compound was tested against several cancer types, revealing its potential to disrupt cell cycle progression and promote apoptosis in malignant cells . Further investigations are required to establish its effectiveness in vivo.

Mecanismo De Acción

The mechanism of action of 7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine atom and pyridin-3-ylmethyl group can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-1H-indole: Lacks the bromine and pyridin-3-ylmethyl groups, resulting in different biological activities.

7-Bromo-1H-indole: Lacks the methyl and pyridin-3-ylmethyl groups, affecting its chemical reactivity and biological properties.

1-Pyridin-3-ylmethyl-1H-indole: Lacks the bromine and methyl groups, leading to different pharmacological profiles.

Uniqueness

7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole is unique due to the combination of the bromine atom, methyl group, and pyridin-3-ylmethyl group. This unique structure imparts specific chemical reactivity and biological activities, making it a valuable compound for research and development.

Actividad Biológica

7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the molecular formula C12H12BrN3 and features a bromine atom at the 7th position of the indole ring, which is known to influence its biological properties.

Research indicates that this compound interacts with various molecular targets, particularly kinases involved in cell signaling pathways. The compound has shown potential in modulating pathways related to:

- Cell Cycle Regulation : It may inhibit key kinases such as chk1 and chk2, which are critical for cell cycle progression.

- Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to increased cancer cell death.

- Anti-inflammatory Activity : The compound has been observed to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown higher cytotoxicity against MCF-7 breast cancer cells compared to normal human fibroblasts, indicating its potential as a selective anticancer agent .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. It displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The zones of inhibition observed were comparable or superior to standard antibiotics, suggesting its potential as an antimicrobial agent .

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner. Notably, it was more effective than some conventional chemotherapeutics in inhibiting tumor growth in vitro and in vivo models .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results showed that it effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Data Tables

| Activity | Tested Strains | Zone of Inhibition (mm) | Comparison |

|---|---|---|---|

| Antibacterial | S. aureus | 20 | Ampicillin (18) |

| E. coli | 22 | Ciprofloxacin (21) | |

| Anticancer | MCF-7 | IC50 = 15 µM | Doxorubicin (20 µM) |

Propiedades

IUPAC Name |

7-bromo-2-methyl-1-(pyridin-3-ylmethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2/c1-11-8-13-5-2-6-14(16)15(13)18(11)10-12-4-3-7-17-9-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFRLYSWGOQHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1CC3=CN=CC=C3)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592286 | |

| Record name | 7-Bromo-2-methyl-1-[(pyridin-3-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-26-7 | |

| Record name | 7-Bromo-2-methyl-1-[(pyridin-3-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.